molecular formula C17H15N3O4S2 B6480205 methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 443108-44-9

methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Numéro de catalogue: B6480205
Numéro CAS: 443108-44-9
Poids moléculaire: 389.5 g/mol
Clé InChI: BQRFUZNPCJCUFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate (hereafter referred to as Compound 5c) is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its synthesis involves the introduction of a pyrrolidine-1-carbonyl group at position 3, a methyl ester at position 8, and a sulfanylidene (thione) group at position 1. Key characteristics include:

  • Synthesis: Prepared via cyclocondensation reactions, yielding 77% with a melting point of 280°C .
  • Structural Data:
    • 1H-NMR: δ 12.43 (s, 1H, NH), 11.19 (s, 1H, CH), 8.27 (d, J = 7.4 Hz, 1H), 3.92 (s, 3H, OCH3), 3.54 (s, 4H, N(CH2)2) .
    • 13C-NMR: 182.99 (CS), 164.88 (CO), 52.60 (OCH3) .
  • Biological Activity: Exhibits antimicrobial properties, likely due to the thione group and electron-deficient quinazoline core .

Propriétés

IUPAC Name

methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-16(23)9-4-5-10-11(8-9)20-13(18-14(10)21)12(26-17(20)25)15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFUZNPCJCUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyridine Derivatives

Compound 46 : N-(7-(Naphthalen-1-ylmethyl)-5-oxo-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)methanesulfonamide
  • Key Features: Contains a 1,2,3-triazole substituent and methanesulfonamide group. Synthesized via reaction of triazole intermediates with methylamine in ethanol .
  • Comparison: The sulfonamide group in Compound 46 enhances pharmacokinetic properties (e.g., solubility and metabolic stability) compared to the ester group in Compound 5c .
Compound 37 : Benzyl(7-(naphthalen-1-ylmethyl)-5-oxo-3-(3-phenyl-1H-1,2,4-triazol-5-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)carbamate
  • Key Features :
    • Features a benzyl carbamate group and 1,2,4-triazole substituent.
    • Synthesized via hydrolysis of methyl esters using LiOH .
  • Comparison: The carbamate group in Compound 37 may confer greater hydrolytic stability compared to the methyl ester in Compound 5c . No biological data are provided, limiting direct efficacy comparisons .

5-Oxopyrrolidine Derivatives

Compound 8 : 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid
  • Key Features :
    • Contains a thioxo-oxadiazole substituent and benzoic acid group.
    • Synthesized with 66% yield via hydrazine-carbothioate intermediates .
  • Comparison :
    • The thioxo-oxadiazole moiety in Compound 8 may enhance metal-binding capacity, unlike the pyrrolidine-carbonyl group in Compound 5c .
    • Both compounds exhibit antimicrobial activity, but Compound 5c’s fused thiazoloquinazoline core likely improves membrane penetration .

Spirocyclic and Fused Heterocycles

Compound 10b : N’-(2-Methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide
  • Key Features :
    • Contains a hydrazide-hydrazone scaffold with methoxybenzylidene substituents.
    • Synthesized with 71% yield via Schiff base formation .
  • Compound 5c’s thione group may offer superior hydrogen-bonding interactions in crystal packing compared to the planar hydrazone group .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Yield Melting Point (°C) Bioactivity
Compound 5c Thiazolo[3,4-a]quinazoline Pyrrolidine-1-carbonyl, methyl ester, thione 77% 280 Antimicrobial
Compound 46 Thiazolo[3,2-a]pyridine 1,2,3-Triazole, methanesulfonamide N/A N/A Not reported
Compound 37 Thiazolo[3,2-a]pyridine Benzyl carbamate, 1,2,4-triazole N/A N/A Not reported
Compound 8 5-Oxopyrrolidine Thioxo-oxadiazole, benzoic acid 66% N/A Antimicrobial
Compound 10b 5-Oxopyrrolidine Hydrazide-hydrazone, methoxybenzylidene 71% N/A Chelation potential

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., thione in Compound 5c, sulfonamide in Compound 46) improve bioactivity and stability .
  • Bulky substituents (e.g., naphthalenylmethyl in Compound 46) may hinder membrane permeability compared to smaller groups like pyrrolidine-carbonyl .

Synthetic Efficiency :

  • Compound 5c’s high yield (77%) contrasts with lower yields in analogous spirocyclic systems (e.g., 66% for Compound 8), highlighting optimized reaction conditions for fused heterocycles .

Crystallographic Insights :

  • The thione group in Compound 5c facilitates hydrogen bonding (S···H-N), influencing crystal packing and stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.